ethyl 4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate
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Overview
Description
Ethyl 4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-3-phenylthiophene.
Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification using ethyl alcohol and a carboxylic acid derivative.
Attachment of the Aryl Groups: The aryl groups (4-methylphenyl and phenylprop-2-enoyl) are attached through coupling reactions, often facilitated by palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of ethyl 4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylate: A simpler thiophene derivative with fewer functional groups.
4-Methylthiophene-3-carboxylate: Similar structure but lacks the phenylprop-2-enoyl group.
Phenylthiophene derivatives: Compounds with phenyl groups attached to the thiophene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H21NO3S |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
ethyl 4-(4-methylphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H21NO3S/c1-3-27-23(26)21-19(18-12-9-16(2)10-13-18)15-28-22(21)24-20(25)14-11-17-7-5-4-6-8-17/h4-15H,3H2,1-2H3,(H,24,25)/b14-11+ |
InChI Key |
UGVCLGAFTAQAQK-SDNWHVSQSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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